molecular formula C21H19N3 B12156347 N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine

Cat. No.: B12156347
M. Wt: 313.4 g/mol
InChI Key: BTOXJXMUJGCFPB-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine
  • N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyrimidin-2-amine
  • N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]quinolin-2-amine

Uniqueness

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is unique due to its specific combination of the indole, phenyl, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]pyridin-2-amine

InChI

InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(16-9-3-2-4-10-16)24-19-13-7-8-14-22-19/h2-14,21,23H,1H3,(H,22,24)

InChI Key

BTOXJXMUJGCFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=CC=CC=N4

Origin of Product

United States

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